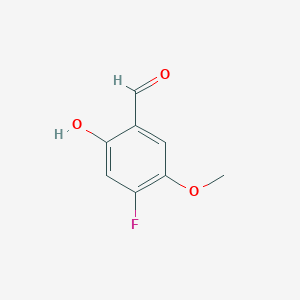
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde can be synthesized from 5-fluoro-2,4-dimethoxybenzaldehyde through a demethylation reaction . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions to selectively remove the methoxy group at the 4-position, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from 5-fluoro-2,4-dimethoxybenzaldehyde can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-hydroxy-5-methoxybenzoic acid.
Reduction: 4-Fluoro-2-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its chemical structure and functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
類似化合物との比較
Similar Compounds
5-Fluoro-2-hydroxy-4-methoxybenzaldehyde: Similar structure but with different positions of the functional groups.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Another isomer with different functional group positions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known compound with similar functional groups but without the fluorine atom.
Uniqueness
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
生物活性
4-Fluoro-2-hydroxy-5-methoxybenzaldehyde is an organic compound notable for its unique chemical structure, which includes a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde framework. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.
- Molecular Formula : C8H7F O3
- Molecular Weight : Approximately 174.14 g/mol
The presence of fluorine enhances the compound's reactivity, contributing to its biological activity compared to similar compounds lacking this halogen.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, particularly fungi such as Fusarium graminearum, which is known to affect crops adversely. The compound disrupts cell membranes, leading to increased permeability and cell death, indicating its potential as a natural antifungal agent in agricultural applications.
The mechanism by which this compound exerts its antimicrobial effects involves:
- Disruption of Cell Membranes : The compound increases membrane permeability, leading to cell lysis.
- Inhibition of Pathogen Growth : Studies have demonstrated its effectiveness at low concentrations against various microbial strains.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C8H7F O3 | Contains fluorine; strong antifungal activity |
| Vanillin | C8H8O3 | Lacks fluorine; widely used as a flavoring agent |
| 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | Isomer with distinct reactivity |
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7F O3 | Different functional group positioning |
The unique reactivity and biological activities of this compound distinguish it from these compounds, making it a subject of interest in medicinal chemistry and organic synthesis.
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of Fusarium graminearum, showcasing its potential application in agriculture as a natural antifungal agent.
- Synergistic Effects : Further research is needed to explore potential synergistic effects when combined with other antimicrobial agents. Initial findings suggest that this compound may enhance the efficacy of existing treatments against resistant strains of bacteria and fungi.
- Structural Activity Relationship (SAR) : Investigations into the SAR have indicated that modifications in the structure can lead to variations in biological activity. For instance, altering the position or presence of functional groups can significantly affect the compound's potency against specific pathogens .
特性
分子式 |
C8H7FO3 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
4-fluoro-2-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 |
InChIキー |
JZJNYLOUJBFSEK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















